1,4-Dimethoxyphthalazine
Overview
Description
1,4-Dimethoxyphthalazine is a heterocyclic compound with the molecular formula C10H10N2O2. It belongs to the class of phthalazine derivatives, which are known for their significant biological and pharmacological activities . The compound is characterized by the presence of two methoxy groups attached to the phthalazine ring, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxyphthalazine can be synthesized through various methods. One common approach involves the lithiation of substituted benzaldehyde acetals followed by formylation, deprotection, and condensative cyclization with hydrazine . The reaction conditions typically involve the use of n-butyllithium as the metalating reagent at low temperatures, followed by the addition of anhydrous N,N-dimethylformamide and subsequent deprotection using wet Amberlyst® 15 in acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of efficient catalytic systems and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phthalazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and alkylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, dihydrophthalazine derivatives, and various substituted phthalazine compounds .
Scientific Research Applications
1,4-Dimethoxyphthalazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-dimethoxyphthalazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase-2 (COX-2), and as a modulator of gamma-aminobutyric acid (GABA) receptors . These interactions lead to its anti-inflammatory and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A derivative with similar structural features but different functional groups.
Phthalazinone: Another phthalazine derivative with a ketone group instead of methoxy groups.
Dihydrophthalazine: A reduced form of phthalazine with similar biological activities.
Uniqueness
1,4-Dimethoxyphthalazine is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other phthalazine derivatives . This makes it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
1,4-dimethoxyphthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOHQFFKAOCSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345528 | |
Record name | 1,4-Dimethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-37-4 | |
Record name | 1,4-Dimethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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